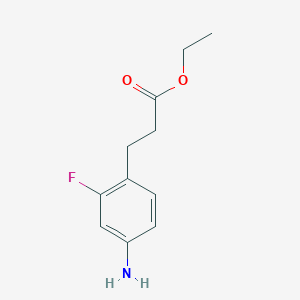

3-(4-氨基-2-氟苯基)丙酸乙酯

描述

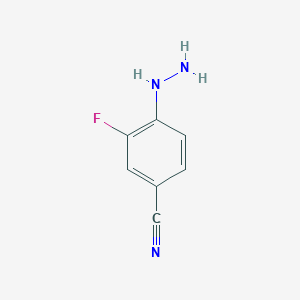

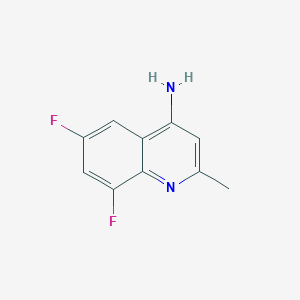

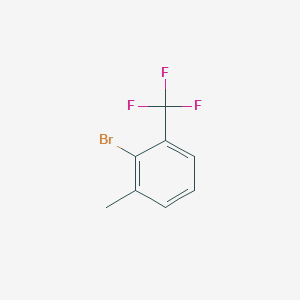

Ethyl 3-(4-amino-2-fluorophenyl)propanoate is a compound that has been synthesized and characterized in various studies. It is related to a family of compounds that have been explored for their potential biological activities, such as dopamine receptor affinities and acetylcholinesterase inhibition properties. The compound's structure is characterized by the presence of an amino group and a fluorine atom on the phenyl ring, which may contribute to its biological activity .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid . Similarly, the synthesis of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate involved a rapid and selective RP-HPLC method for quantitative measurement . These methods highlight the versatility of synthetic approaches to access various derivatives of the ethyl 3-(4-amino-2-fluorophenyl)propanoate scaffold.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . Such structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of ethyl 3-(4-amino-2-fluorophenyl)propanoate and its derivatives can be inferred from studies on similar compounds. For instance, the presence of amino and fluorine substituents can influence the compound's ability to form hydrogen bonds and engage in π-π stacking interactions, as seen in the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates . These interactions are important for the compound's stability and reactivity in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-(4-amino-2-fluorophenyl)propanoate derivatives have been characterized using various analytical techniques. For example, the establishment of a quantitative bioanalytical method for an acetylcholinesterase inhibitor derivative included physicochemical characterization and in vitro metabolite profiling . Additionally, thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have been used to study the thermal stability of synthesized compounds . These properties are essential for understanding the compound's behavior in biological systems and for the development of potential pharmaceutical applications.

科学研究应用

超分子组装和晶体结构

3-(4-氨基-2-氟苯基)丙酸乙酯及其衍生物因其超分子组装和晶体结构而受到研究。例如,对乙基 2-氰基-3-((4-氟苯基)氨基)丙烯酸酯(一种类似化合物)的研究揭示了其三维超分子网络,这对于理解其分子构象和在自组装过程中的稳定至关重要。这是通过 X 射线衍射、赫希菲尔德表面分析和 DFT 计算来探索的 (Matos 等人,2016 年)。

药物化合物的多态性

该化合物因其多态形式而受到研究,特别是在药物背景下。对 3-{3-[((2R)-3-{[2-(2,3-二氢-1H-茚-2-基)-1,1-二甲基乙基]氨基}-2-羟丙基)氧基]-4,5-二氟苯基}丙酸乙酯盐酸盐(一种密切相关的分子)的多态性形式的研究,使用光谱和衍射技术鉴定了两种多态性形式,突出了此类化合物的分析表征中的挑战 (Vogt 等人,2013 年)。

生物分析方法开发

该化合物的一个重要应用是在生物分析方法的开发中。例如,建立了一种定量生物分析方法,用于 3-(2-(4-氟苯基)氨基)-4-苯并噻唑-5-基)-3-氧代丙酸乙酯,重点是乙酰胆碱酯酶抑制。这涉及一系列色谱和光谱技术,用于测量分子并识别其体外代谢物 (Nemani 等人,2018 年)。

作用机制

- EFPM likely interacts with receptors, which can be signal-transducing extracellular entities, ion channels, intracellular enzymes, or intranuclear targets .

- The exact receptors and signaling pathways affected by EFPM would require further research. However, understanding its binding affinity and intrinsic activity is essential for predicting its effects .

- Researchers may investigate whether EFPM modulates specific enzymatic pathways, gene expression, or cellular processes .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Understanding its targets, pathways, and pharmacokinetics will enhance our understanding of its therapeutic potential . If you have any specific questions or need further details, feel free to ask! 😊

属性

IUPAC Name |

ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO2/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7H,2,4,6,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAYWUAWGVDHBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50631080 | |

| Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

865137-77-5 | |

| Record name | Ethyl 3-(4-amino-2-fluorophenyl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50631080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)